molecular formula C19H19NO4S2 B2778852 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-28-3

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Numéro de catalogue: B2778852
Numéro CAS: 932464-28-3
Poids moléculaire: 389.48
Clé InChI: QJUIDHXFZCPXKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a high-purity small molecule offered for research purposes. This compound belongs to a class of benzo[b]thiophene derivatives, which are structures of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that structurally similar sulfamoyl-benzo[b]thiophene carboxylates are investigated as covalent inhibitors of the RhoA GTPase . RhoA is a key regulator of cell proliferation, migration, and invasion, making it a potential target in oncology research, particularly for inhibiting tumor growth and metastasis . The core benzo[b]thiophene scaffold, when functionalized with sulfamoyl and carboxylate groups, provides a versatile platform for exploring structure-activity relationships (SAR) and developing novel therapeutic agents . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUIDHXFZCPXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The compound’s key structural features are compared below with analogs differing in sulfamoyl-linked aryl groups and benzothiophene substitutions:

Compound Name Substituent on Aryl Group Benzothiophene Substitution Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-ethylphenyl None C₁₉H₁₉NO₄S₂ 397.49
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-methylphenyl None C₁₈H₁₇NO₄S₂ 383.46
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3,4-dimethoxyphenyl None C₁₉H₁₉NO₆S₂ 421.49
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methylphenyl None C₁₈H₁₆FNO₄S₂ 401.45
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 3-ethylphenyl 4-fluoro C₁₉H₁₈FNO₄S₂ 415.47

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups in the 3,4-dimethoxyphenyl analog enhance electron density, which may influence reactivity or solubility . The 3-fluoro-4-methylphenyl analog combines halogen and alkyl effects, likely altering polarity and metabolic stability .
  • Benzothiophene Modifications : Fluorination at the 4-position (as in the last entry) increases molecular weight and may enhance lipophilicity or alter crystallinity .

Analytical Characterization

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for determining crystal structures of such compounds, aiding in understanding conformational preferences and intermolecular interactions .
  • Spectroscopy : ¹H NMR data (e.g., δ 1.40 ppm for ethyl groups, aromatic proton shifts) are consistent across analogs, with variations reflecting substituent electronic effects .

Activité Biologique

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is C18H17NO4SC_{18}H_{17}NO_4S. The compound features a benzothiophene core, which is known for its structural versatility and pharmacological potential. The sulfamoyl group enhances its reactivity and biological interactions.

Biological Activity Overview

Benzothiophene derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Many derivatives have shown promising anticancer properties, particularly in breast cancer models.
  • Anti-inflammatory : These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial : Some benzothiophene derivatives have demonstrated activity against various bacterial strains.
  • Antidiabetic : Certain compounds in this class have been linked to improved glucose metabolism.

The biological effects of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in malignant cells .

Antitumor Activity

A study evaluated the cytotoxic effects of various benzothiophene derivatives on MCF-7 breast cancer cells. Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibited an IC50 value of 23.2 μM after 48 hours of incubation, indicating significant antiproliferative activity .

CompoundIC50 (μM)Effect
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate23.2Induces apoptosis
ControlN/ANo effect

Anti-inflammatory Effects

In a separate investigation into anti-inflammatory properties, the compound was shown to reduce the levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays confirmed its effectiveness at inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Breast Cancer Model : In vivo studies using tumor-bearing mice showed that treatment with the compound led to significant reductions in tumor size and weight compared to untreated controls. Hematological parameters indicated improved overall health in treated subjects .
  • Inflammatory Disease Model : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers .

Q & A

Q. What are the key synthetic pathways for Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

The synthesis involves:

  • Benzothiophene core formation : Cyclization of precursors (e.g., thiophene derivatives) under controlled conditions.
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with 3-ethylphenylsulfamoyl chloride, often using triethylamine as a base.
  • Esterification : Final carboxylate ester formation via ethyl chloroformate or similar reagents. Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) is critical for yields >70% .

Q. How is the molecular structure validated?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., sulfamoyl proton signals at δ 7.2–7.5 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at ~393.45 m/z).
  • X-ray crystallography : SHELXL ( ) refines crystal structures, with WinGX ( ) for data processing. Bond lengths (e.g., S–N: ~1.63 Å) and angles confirm stereoelectronic effects .

Q. What are standard protocols for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water).
  • TLC : Monitoring reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane).
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Software cross-validation : Compare SHELXL ( ) with OLEX2 or PLATON for outlier detection (e.g., displacement parameters).
  • Twinned data handling : Use HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter optimization).
  • Hydrogen bonding networks : Validate via Hirshfeld surface analysis to resolve ambiguities in intermolecular interactions .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% ().
  • Continuous flow reactors : Enhance reproducibility by controlling residence time and temperature gradients.
  • Catalyst screening : Pd(PPh3_3)4_4 vs. CuI for Suzuki-Miyaura cross-coupling, with ligand effects on regioselectivity .

Q. How to analyze biological activity discrepancies across cell lines?

  • Dose-response assays : IC50 values vary due to membrane permeability (e.g., P-gp efflux in cancer cells).
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm sulfamoyl group interactions with carbonic anhydrase IX ().
  • Metabolic stability : Assess hepatic microsome degradation rates (e.g., t1/2_{1/2} <30 min suggests need for prodrug design) .

Methodological Guidance

  • Contradiction Analysis : Use Bayesian statistics to weigh conflicting bioactivity data (e.g., p-value adjustments for multiple comparisons).
  • Advanced Synthesis : Employ DOE (Design of Experiments) to screen solvent/catalyst combinations (e.g., Taguchi methods for robustness).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.